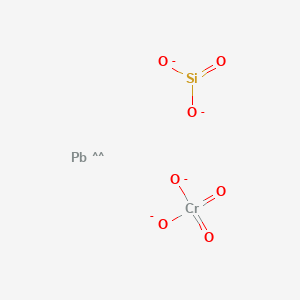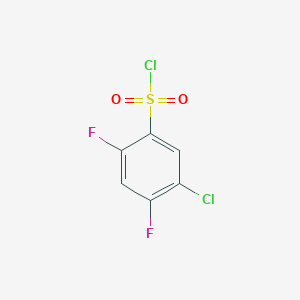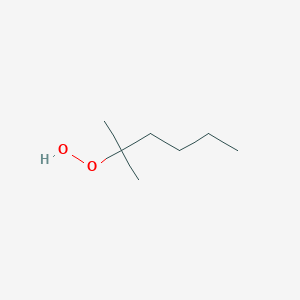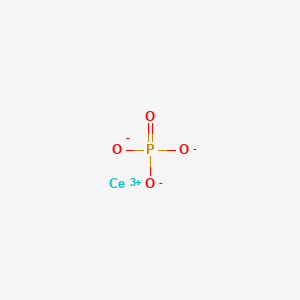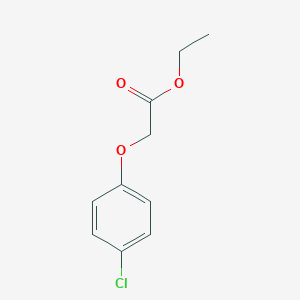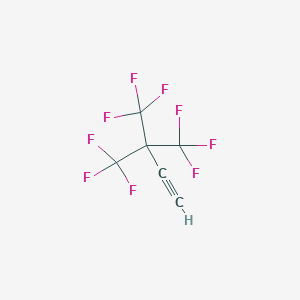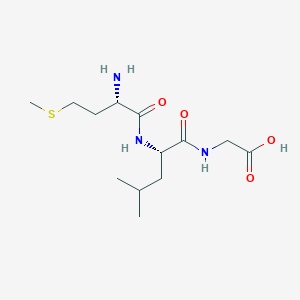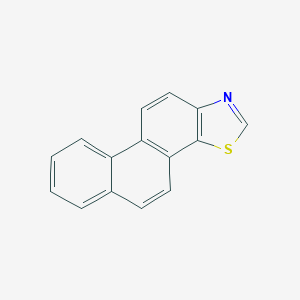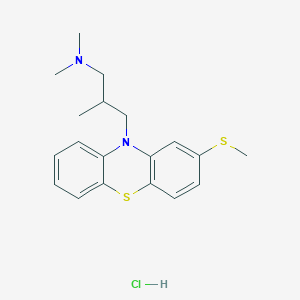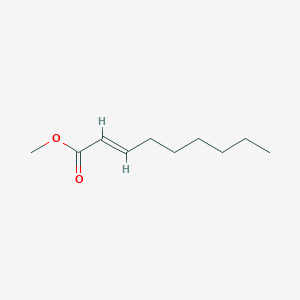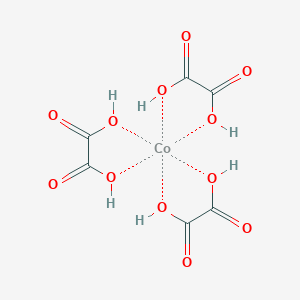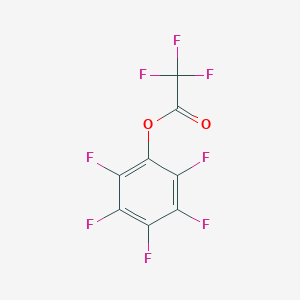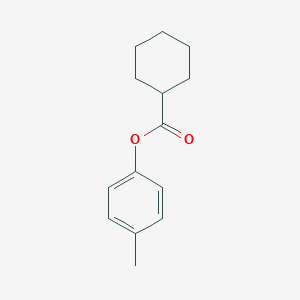
4-Methylphenyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl cyclohexanecarboxylate, also known as Methyl 4-methylcyclohexanecarboxylate, is an organic compound used in various scientific research applications. It is a white crystalline powder with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol.
Mechanism Of Action
The mechanism of action of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate is not well understood, but it is believed to act as a nucleophile in organic reactions. It may also act as a substrate for enzymes in biological systems.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate. However, it is not believed to have any significant effects on human health.
Advantages And Limitations For Lab Experiments
One advantage of using 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate in lab experiments is its availability and relatively low cost. However, its limited solubility in water may pose challenges in some experiments.
Future Directions
There are several potential future directions for research involving 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate. One area of interest is its potential as a starting material for the synthesis of new pharmaceuticals or agrochemicals. Additionally, further research into its mechanism of action and potential biological activity may uncover new applications for this compound.
Synthesis Methods
The synthesis of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate can be achieved through the esterification of 4-methylcyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Scientific Research Applications
4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate has been used in various scientific research applications, particularly in the field of organic chemistry. It has been used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
properties
CAS RN |
14224-22-7 |
|---|---|
Product Name |
4-Methylphenyl cyclohexanecarboxylate |
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(4-methylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI Key |
ROILWCFQYYHWEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2CCCCC2 |
Other CAS RN |
14224-22-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



